molecular formula C29H39Cl2N5O B12386466 KIO-301 (chloride) (hydrochloride)

KIO-301 (chloride) (hydrochloride)

Cat. No.: B12386466
M. Wt: 544.6 g/mol
InChI Key: FVSAVJQVBHJBGV-UHFFFAOYSA-N
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Preparation Methods

The preparation of KIO-301 (chloride) (hydrochloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by coupling with phenol or aniline derivatives to form azobenzene . The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

KIO-301 (chloride) (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

KIO-301 (chloride) (hydrochloride) is unique due to its photoswitchable properties and ability to block specific ion channels under light exposure. Similar compounds include other azobenzene derivatives and photoswitchable ion channel blockers. KIO-301 stands out for its specific application in retinal disease treatment and its ability to confer light-sensing capabilities to retinal ganglion cells .

Similar compounds include:

Properties

Molecular Formula

C29H39Cl2N5O

Molecular Weight

544.6 g/mol

IUPAC Name

[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochloride

InChI

InChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H

InChI Key

FVSAVJQVBHJBGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-]

Origin of Product

United States

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